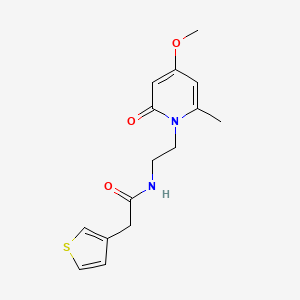

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(thiophen-3-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-11-7-13(20-2)9-15(19)17(11)5-4-16-14(18)8-12-3-6-21-10-12/h3,6-7,9-10H,4-5,8H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXLPGSPZDUDCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1CCNC(=O)CC2=CSC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the pyridine ring: Starting with a suitable pyridine precursor, methoxy and methyl groups are introduced via electrophilic aromatic substitution reactions.

Linker attachment: The ethyl linker can be introduced through alkylation reactions.

Thiophene ring attachment: The thiophene ring can be attached via a coupling reaction, such as Suzuki or Stille coupling.

Acetamide formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized at the methoxy or methyl groups.

Reduction: Reduction reactions could target the carbonyl group in the acetamide.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(thiophen-3-yl)acetamide may have various applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(thiophen-3-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their distinguishing attributes:

Key Observations:

- Core Heterocycle: The pyridinone core in the target compound and AMC3 contrasts with thienopyrimidinone () and benzooxazepinone () cores in other analogs. Pyridinones are associated with FPRs modulation, while thienopyrimidinones may target kinases or proteases .

Comparison with Analogues:

Physicochemical and Pharmacokinetic Profiles

Insights:

- The target compound’s lower molecular weight and moderate lipophilicity align with Lipinski’s rule-of-five, suggesting favorable oral bioavailability compared to bulkier analogs like AMC3.

Biological Activity

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(thiophen-3-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential applications in cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridine derivative and a thiophene moiety. Its molecular formula is , with a molecular weight of 306.4 g/mol. The unique substitution patterns of the methoxy and methyl groups on the pyridine ring contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₃S |

| Molecular Weight | 306.4 g/mol |

| CAS Number | 1903052-69-6 |

Research indicates that this compound acts primarily as an inhibitor of histone methyltransferase EZH2 . EZH2 plays a critical role in gene silencing through the methylation of histone proteins. By inhibiting this enzyme, the compound may reverse epigenetic silencing of tumor suppressor genes, thereby promoting apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anticancer activity against various tumor cell lines. For example, the compound has been tested against A549 (lung cancer) and C6 (glioma) cell lines using assays such as MTT and caspase-3 activation assays, which are indicative of apoptotic pathways .

Case Study: EZH2 Inhibition

A study focusing on the inhibition of EZH2 revealed that this compound binds competitively to the active site of EZH2, preventing its catalytic activity. This interaction has been shown to lead to the re-expression of silenced tumor suppressor genes, thus enhancing the therapeutic potential of this compound in oncology.

Research Findings

Recent research highlights the following key findings regarding the biological activity of this compound:

- Histone Methyltransferase Inhibition : The compound effectively inhibits EZH2, leading to reactivation of tumor suppressor genes.

- Apoptosis Induction : It promotes apoptosis in cancer cells through activation of caspase pathways.

- Potential for Drug Development : Given its unique structure and mechanism, it serves as a promising lead for developing new anticancer therapies.

Future Directions

Further research is warranted to explore the full range of biological activities and potential off-target effects of this compound. Investigating its pharmacokinetics and toxicity profiles will be essential for advancing this compound into clinical trials.

Q & A

Q. What are the recommended synthetic routes for preparing N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(thiophen-3-yl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : A multi-step synthesis is typically employed, involving:

- Substitution reactions under alkaline conditions to introduce the pyridinone ring (e.g., using 4-methoxy-6-methyl-2-pyridone derivatives as precursors) .

- Condensation reactions with thiophene-containing acetamide intermediates, often catalyzed by ammonium acetate or acidic/basic conditions to promote nucleophilic attack .

- Optimization of reducing agents (e.g., iron powder in acidic media) for intermediate steps to avoid over-reduction .

Yield improvements are achieved by controlling temperature (60–80°C for substitution; 25–40°C for condensation) and stoichiometric ratios (1:1.2 for amine:carbonyl components) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Focus on the pyridinone ring protons (δ 6.0–7.0 ppm for deshielded protons) and thiophene signals (δ 7.2–7.5 ppm for β-thiophene protons). The acetamide NH typically appears at δ 8.0–8.5 ppm .

- FTIR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹ for pyridinone, ~1650 cm⁻¹ for acetamide) and methoxy C-O vibrations (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to distinguish regioisomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when synthesizing derivatives with modified thiophene or pyridinone substituents?

- Methodological Answer :

- Comparative analysis : Use reference spectra of structurally similar compounds (e.g., 2-(thiophen-2-yl)acetamide derivatives) to assign ambiguous peaks .

- Computational modeling : Employ DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and verify experimental assignments .

- Variable-temperature NMR : Resolve dynamic effects (e.g., rotational barriers in acetamide groups) by acquiring spectra at 25°C and 50°C .

Q. What strategies optimize regioselectivity during thiophene substitution in related acetamide derivatives?

- Methodological Answer :

- Directed metalation : Use lithiation (e.g., LDA at −78°C) to functionalize thiophene at the 3-position, leveraging steric and electronic effects .

- Protecting groups : Temporarily block reactive sites (e.g., acetylating the thiophene sulfur) to direct substitution to desired positions .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution at electron-rich thiophene carbons .

Q. How can researchers design experiments to probe the electronic effects of the methoxy and methyl groups on the pyridinone ring’s reactivity?

- Methodological Answer :

- Hammett analysis : Synthesize analogs with varying substituents (e.g., -OCH3, -CH3, -NO2) and measure reaction rates (e.g., hydrolysis of the acetamide group) to quantify electronic contributions .

- X-ray crystallography : Determine bond lengths and angles to correlate substituent effects with resonance stabilization of the pyridinone ring .

- Electrochemical studies : Use cyclic voltammetry to assess redox potentials influenced by electron-donating groups (e.g., -OCH3 lowers oxidation potential) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data across literature sources?

- Methodological Answer :

- Purity verification : Re-crystallize the compound using gradient solvents (e.g., ethanol/water) and re-measure thermal properties (DSC/TGA) .

- Inter-lab calibration : Cross-validate instrumentation (e.g., NMR spectrometers) using certified reference materials (e.g., ethylbenzene for 1H NMR) .

- Meta-analysis : Compare data from peer-reviewed journals (avoiding vendor-reported values) to identify consensus ranges .

Experimental Design Tables

Q. Table 1: Key Synthetic Parameters for Pyridinone-Thiophene Acetamide Derivatives

| Step | Reagents/Conditions | Yield Range | Key Spectral Validation |

|---|---|---|---|

| Substitution | K2CO3, DMF, 70°C, 12h | 60–75% | 1H NMR (pyridinone H) |

| Condensation | EDCI, DMAP, CH2Cl2, rt, 6h | 50–65% | FTIR (C=O stretches) |

| Purification | Column chromatography (SiO2, EtOAc/Hex) | >95% purity | HRMS ([M+H]+) |

Q. Table 2: Common Contradictions in Spectral Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.